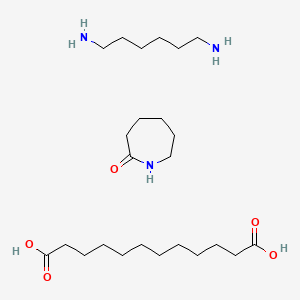
Azepan-2-one;dodecanedioic acid;hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a complex polymeric compound. It is synthesized from dodecanedioic acid, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves a series of chemical reactions. The primary components, dodecanedioic acid, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine, undergo polymerization under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to ensure high yield and purity of the final product. The polymerization reaction is monitored closely to control the molecular weight and distribution of the polymer .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .
Applications De Recherche Scientifique
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization reactions.
Biology: The polymer’s biocompatibility makes it suitable for biomedical applications, including drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in developing medical devices and implants due to its mechanical properties and stability.
Industry: The polymer is used in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in drug delivery and other applications. The pathways involved in its action include binding to specific receptors or interacting with cellular components to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecanedioic acid, polymer with decanedioic acid, hexahydro-2H-azepin-2-one and 1,6-hexanediamine
- Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Uniqueness
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, thermal stability, and biocompatibility. These characteristics make it suitable for specialized applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
51733-10-9 |
|---|---|
Formule moléculaire |
C24H49N3O5 |
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
azepan-2-one;dodecanedioic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C12H22O4.C6H16N2.C6H11NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6/h1-10H2,(H,13,14)(H,15,16);1-8H2;1-5H2,(H,7,8) |
Clé InChI |
YSGCCJDMDLAPGK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)NCC1.C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN |
Numéros CAS associés |
51733-10-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14647497.png)
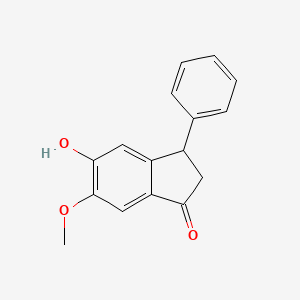
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
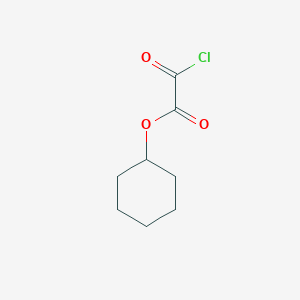
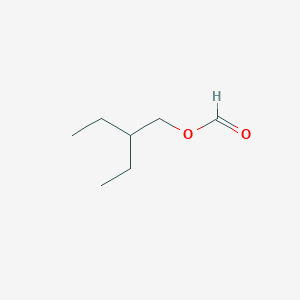
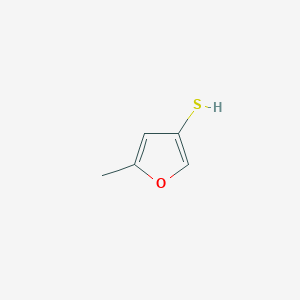
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
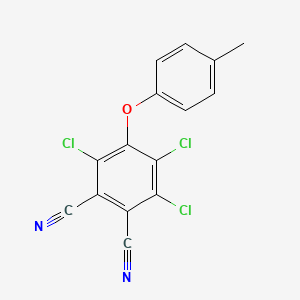
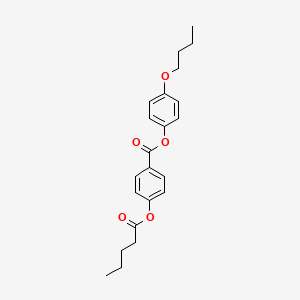
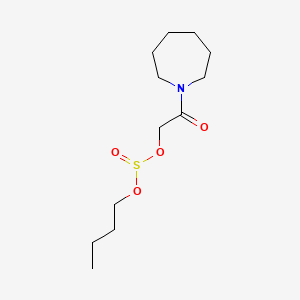
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

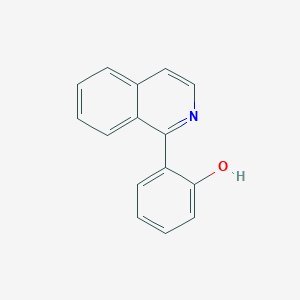
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
